molecular formula C11H10ClN3O B1603430 4-(Benzyloxy)-6-chloropyrimidin-2-amine CAS No. 210992-85-1

4-(Benzyloxy)-6-chloropyrimidin-2-amine

Cat. No. B1603430
M. Wt: 235.67 g/mol
InChI Key: LFDDHABRCWHVEF-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yields, and any purification methods .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at what reactants it reacts with, what products it forms, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

HIV Inhibition

4-(Benzyloxy)-6-chloropyrimidin-2-amine derivatives have shown potential in HIV inhibition. A study synthesized a series of pyrimidine derivatives, including those related to 4-(Benzyloxy)-6-chloropyrimidin-2-amine, and found that some compounds exhibited in vitro anti-HIV activity. These compounds acted as non-nucleoside reverse transcriptase inhibitors, with two specific compounds significantly inhibiting HIV-1 replication in cell cultures (Al-Masoudi et al., 2014).

Corrosion Inhibition

This chemical has also been explored in the field of corrosion inhibition. A study investigated the efficiency of various pyrimidinic Schiff bases, including derivatives of 4-(Benzyloxy)-6-chloropyrimidin-2-amine, as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated good corrosion inhibition even at low concentrations and were found to be mixed-type inhibitors (Ashassi-Sorkhabi et al., 2005).

Antioxidant, Antimicrobial, and Anti-inflammatory Activities

Another study synthesized a series of derivatives from 4-(Benzyloxy)-6-chloropyrimidin-2-amine and tested them for various biological activities. These compounds showed significant radical scavenging, antimicrobial, and anti-inflammatory activities. The study highlighted the importance of hydroxyl groups on the aromatic ring for antioxidant activity (Mallikarjunaswamy et al., 2018).

Antiangiogenic Potential

A silico study examined the antiangiogenic effects of synthetic compounds derived from 4-(Benzyloxy)-6-chloropyrimidin-2-amine. The study used molecular docking to analyze the binding affinity of these compounds with VEGFR-2 kinase, an important target in antiangiogenic therapy. The results showed significant binding energy, suggesting the potential of these compounds as antiangiogenic agents (Jafar & Hussein, 2021).

Synthesis and Docking Studies

In the field of chemical synthesis, a method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound related to 4-(Benzyloxy)-6-chloropyrimidin-2-amine. This study demonstrated the potential of this compound in chemical research and its properties were characterized through spectral analyses and docking studies (Bommeraa et al., 2019).

Crystal Structure and DFT Studies

A study conducted on a derivative of 4-(Benzyloxy)-6-chloropyrimidin-2-amine focused on its crystal structure and density functional theory (DFT) calculations. This research provided insights into the molecular conformation, hydrogen bond interactions, and electronic structure properties of the compound, demonstrating its relevance in material science and computational chemistry (Murugavel et al., 2014).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and any precautions that need to be taken while handling it .

properties

IUPAC Name

4-chloro-6-phenylmethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDDHABRCWHVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594972
Record name 4-(Benzyloxy)-6-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-6-chloropyrimidin-2-amine

CAS RN

210992-85-1
Record name 4-(Benzyloxy)-6-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 30 ml of a THF solution of 1.35 ml of benzyl alcohol cooled to 0° C. was added 480 mg of sodium hydride (60% oil dispersion) in a nitrogen atmosphere. After the mixture was stirred at the same temperature for 25 minutes, 1.64 g of 2-amino-4,6-dichloropyrimidine was added thereto, followed by stirring at room temperature for 15 hours. The reaction mixture was concentrated to dryness, and 100 ml of water was added to the residue. The precipitate was collected by filtration to obtain 2.36 g of 2-amino-4-benzyloxy-6-chloropyrimidine as white powder. To the powder was added 30 ml of ethanol, and 3.11 ml of hydrazine monohydrate and 1.38 g of potassium carbonate were added thereto, followed by heat-refluxing for 21 hours. After cooling to room temperature, the reaction mixture was concentrated. Water was added to the residue, and the precipitate was collected by filtration to give 1.95 g of white powder. To the powder were added 30 ml of ethanol and then 1.57 g of ethyl ethoxymethyleneacetoacetate, and the mixture was stirred at room temperature for 1 hour and then refluxed for 5 hours. The reaction mixture was cooled to room temperature, and the solvent was removed by evaporation. The residue was purified by silica gel column chromatography using hexane-ethyl acetate (1:1 by volume) as a developing solvent. The fraction containing the desired compound was concentrated to give 1.72 g of the title compound.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Gower, JR Thomas, E Harrington… - ACS chemical …, 2016 - ACS Publications
Loss-of-function studies are valuable for elucidating kinase function and the validation of new drug targets. While genetic techniques, such as RNAi and genetic knockouts, are highly …
Number of citations: 27 pubs.acs.org

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